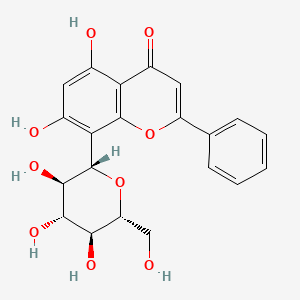

chrysin 8-C-glucoside

Description

Overview of Flavonoid Structural Diversity in Biological Systems

Flavonoids represent a vast and diverse class of polyphenolic secondary metabolites synthesized by plants. wikipedia.orgfoodengprog.org With over 9,000 distinct structures identified, these compounds play crucial roles in plant physiology, including pigmentation, defense against pathogens and herbivores, and protection from ultraviolet radiation. mdpi.comnih.govfrontiersin.org The fundamental structure of all flavonoids is a fifteen-carbon (C6-C3-C6) skeleton, which consists of two phenyl rings (A and B) interconnected by a three-carbon heterocyclic ring (C). wikipedia.org

The remarkable diversity within the flavonoid family arises from variations in the structure of this heterocyclic C-ring, including its degree of oxidation and the position of the B-ring attachment. encyclopedia.pubencyclopedia.pub These modifications give rise to several major subgroups, each with a characteristic core structure. mdpi.comnih.gov For instance, flavones, such as chrysin (B1683763) and luteolin, possess a double bond between carbons 2 and 3 of the C-ring and a ketone group at carbon 4. mdpi.comnih.gov In contrast, flavanones have a saturated C-ring, while flavonols are characterized by an additional hydroxyl group at the C3 position. encyclopedia.pub Other significant classes include the flavan-3-ols (or catechins), isoflavones, and anthocyanidins, which are responsible for many of the red, purple, and blue colors in flowers and fruits. wikipedia.orgmdpi.comencyclopedia.pub

Further structural diversification is achieved through various substitutions on the A and B rings, most commonly hydroxylation, methylation, and glycosylation. mdpi.com The number and arrangement of these groups significantly influence the compound's chemical properties and biological activities. foodengprog.orgresearchgate.net

Table 1: Major Classes of Flavonoids and Their Structural Features

| Flavonoid Class | Core Structure | Key Structural Features | Representative Examples |

| Flavones | 2-phenyl-chromen-4-one | C2-C3 double bond in the C-ring. nih.gov | Chrysin, Luteolin, Apigenin mdpi.com |

| Flavonols | 3-hydroxy-2-phenyl-chromen-4-one | C2-C3 double bond and a C3-hydroxyl group. encyclopedia.pub | Quercetin (B1663063), Kaempferol |

| Flavanones | 2-phenyl-chroman-4-one | Saturated C-ring with a ketone at C4. encyclopedia.pub | Naringenin, Hesperitin encyclopedia.pub |

| Flavan-3-ols | 2-phenyl-3,4-dihydro-2H-chromen-3-ol | Saturated C-ring with a hydroxyl group at C3 and no ketone at C4. nih.gov | Catechin, Epicatechin mdpi.com |

| Isoflavones | 3-phenyl-chromen-4-one | B-ring attached to C3 of the C-ring instead of C2. wikipedia.org | Genistein, Daidzein |

| Anthocyanidins | Flavylium (2-phenylchromenylium) ion | Positively charged C-ring, responsible for color. wikipedia.org | Cyanidin, Delphinidin |

Significance of C-Glycosidic Linkages in Flavonoid Research

In nature, flavonoids frequently exist as glycosides, where one or more sugar molecules are attached to the flavonoid aglycone (the non-sugar portion). nih.gov The most common linkage is the O-glycosidic bond, where the sugar is connected to a hydroxyl group on the flavonoid skeleton. However, a less common but highly significant form is the C-glycosidic linkage, where the sugar is directly attached to a carbon atom of the flavonoid core, typically at the C6 or C8 position of the A-ring. researchgate.netnih.gov

Research has highlighted that this structural feature imparts distinct pharmacological properties. researchgate.netnih.govdp.tech The resistance to deglycosylation allows the intact glycoside to reach different parts of the body, which is not always the case for their O-linked counterparts that are often hydrolyzed in the gastrointestinal tract. nih.gov This has led to increased interest in C-glycosylflavonoids for their potential roles in various biological processes, including antioxidant, anti-inflammatory, and antidiabetic activities. nih.govmdpi.com The study of these compounds provides a deeper understanding of structure-activity relationships and opens avenues for exploring their therapeutic potential. nih.govdp.tech

Historical Context of Chrysin and its Glycosylated Forms in Natural Product Research

The parent aglycone, chrysin (5,7-dihydroxyflavone), was first reported in the scientific literature in 1893 after being isolated and structurally elucidated. nih.govtsu.edu It was later identified in 1949 from the wood of pine trees. acs.org Chrysin is found in a variety of natural sources, including honey, propolis, passion flowers (Passiflora species), and various medicinal plants. scispace.comtandfonline.comwikipedia.org Its presence in traditional remedies, particularly those derived from passionflower, spurred early research into its biological effects. acs.org

The discovery of chrysin's glycosylated forms followed the advancements in analytical chemistry that allowed for the separation and identification of more complex plant metabolites. In addition to existing as a free aglycone, chrysin is found in nature as both O-glycosides and C-glycosides. nih.govtsu.edu For instance, chrysin-7-O-glucoside has been identified in plants like Moringa oleifera. nih.govontosight.ai

The specific compound, chrysin 8-C-glucoside, has been identified in several plant species. It is a known constituent of Salvadora persica, a plant recommended by the World Health Organization for use in oral hygiene. scispace.com It has also been found in certain types of cherries, such as Prunus cerasus and Prunus avium. nih.gov Another related di-C-glycoside, chrysin 6-C-glucoside-8-C-arabinoside, has been isolated from the roots of Scutellaria baicalensis, a plant used in traditional Chinese medicine. biocrick.comnih.gov The identification of these various glycosylated forms of chrysin has broadened the scope of research, moving beyond the aglycone to investigate how the addition of sugar moieties, particularly through the stable C-C linkage, modifies the compound's distribution in nature and its biological properties. nih.govscispace.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20O9 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C21H20O9/c22-8-14-17(26)18(27)19(28)21(30-14)16-11(24)6-10(23)15-12(25)7-13(29-20(15)16)9-4-2-1-3-5-9/h1-7,14,17-19,21-24,26-28H,8H2/t14-,17-,18+,19-,21+/m1/s1 |

InChI Key |

PFJBHVURUOQVHW-VPRICQMDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Chrysin 8 C Glucoside

Extraction and Purification Techniques

The isolation of chrysin (B1683763) 8-C-glucoside from its natural sources is a multi-stage process that begins with extraction and is followed by various chromatographic purification steps to achieve a high degree of purity.

The initial step involves extracting the compound from the raw plant material. The choice of solvent is critical for efficiently recovering flavonoids.

Aqueous Alcohol Extraction: A common method for extracting flavonoids involves using aqueous solutions of ethanol (B145695) or methanol (B129727). For instance, dried leaves of Ficus microcarpa were extracted with 75% ethanol to obtain flavone (B191248) C-glycosides. nih.gov Similarly, an 80% aqueous methanol solution was used to extract flavonoids from Acacia mearnsii leaves. tandfonline.com The extraction of chrysin from propolis has been effectively performed using 80% aqueous ethanol. sbpcnet.org.br

Methanol Extraction: Pure methanol is also frequently used. The isolation of chrysin-8-C-glucoside from the leaves of Mimosa rosei began with a methanol extract. nih.govresearchgate.net

Hot Water Extraction: For some plant materials, hot water extraction is a viable method. The leaves of Passiflora edulis var. flavicarpa were extracted using hot water (90°C) to isolate flavonoid C-glycosides. mdpi.com

Following initial extraction, the crude extract is often partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their solubility and create enriched fractions for further purification. mdpi.comselcuk.edu.tr

To isolate chrysin 8-C-glucoside from the complex mixture of a crude extract, several chromatographic techniques are employed in succession.

Column Chromatography: This is a fundamental step for the initial fractionation of the extract.

Silica Gel: Silica gel column chromatography is widely used. It was employed in the purification of chrysin C-glycosides from Centaurea pseudoscabiosa. auctoresonline.org

Macroporous Resins: Resins like Diaion HP-20 and AB-8 are used to pre-purify and enrich the flavonoid fraction from the crude extract before finer purification steps. phcog.comnih.govtandfonline.com

Sephadex LH-20: This size-exclusion chromatography medium is effective for separating flavonoids from other compounds. It was used to purify fractions from Passiflora edulis. mdpi.com

Medium-Pressure ODS Column: Medium-pressure liquid chromatography (MPLC) using a reversed-phase ODS (octadecylsilane) column is an intermediate purification step. It offers better resolution than open-column chromatography. An ODS-A-HG reversed-phase column was used in the separation of flavonoids from a plant extract. google.com

Reversed-Phase Preparative HPLC: For the final stage of purification to obtain high-purity compounds, reversed-phase preparative high-performance liquid chromatography (RP-preparative HPLC) is the method of choice. This technique utilizes a C18 column and a mobile phase typically consisting of acetonitrile (B52724) or methanol and water, often with a small amount of acid like formic or acetic acid to improve peak shape. nih.govtandfonline.comselcuk.edu.tr This method successfully purified individual flavone C-glycosides, such as vitexin (B1683572) and isovitexin (B1672635), from black gram husk with high purity. nih.gov

Table 2: Summary of Chromatographic Techniques for Flavonoid C-Glycoside Purification

| Chromatographic Technique | Stationary Phase/Resin | Typical Application | Citations |

|---|---|---|---|

| Column Chromatography | Silica Gel, Macroporous Resins (e.g., AB-8), Sephadex LH-20 | Initial fractionation and enrichment of crude extracts. | phcog.comnih.govmdpi.comauctoresonline.org |

| Medium-Pressure Liquid Chromatography (MPLC) | ODS (Reversed-Phase) | Intermediate purification of enriched fractions. | google.com |

| Reversed-Phase Preparative HPLC | C18 (ODS) | Final purification to obtain high-purity compounds. | nih.govtandfonline.comselcuk.edu.tr |

Biosynthesis and Synthetic Strategies for Chrysin 8 C Glucoside

Elucidation of Natural Biosynthetic Pathways

The natural formation of chrysin (B1683763) 8-C-glucoside is a multi-step process, beginning with the foundational phenylpropanoid pathway and culminating in a specific C-glycosylation event.

Role of Phenylpropanoid Pathway in Flavonoid Precursor Formation

The journey to chrysin 8-C-glucoside begins with the phenylpropanoid pathway, a central route in plant secondary metabolism. frontiersin.orgmdpi.comnih.gov This pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA, a key precursor for all flavonoids. frontiersin.orgmdpi.com The initial and committed step is the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). nih.govnih.gov Following this, cinnamic acid is hydroxylated to 4-coumaric acid by cinnamate-4-hydroxylase (C4H), and subsequently activated to 4-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL). mdpi.comnih.gov This activated intermediate then enters the specific flavonoid biosynthesis pathway, where it serves as a building block for the characteristic C6-C3-C6 skeleton of flavonoids like chrysin. nih.govsci-hub.se

Involvement of Glycosyltransferases in C-Glycosylation

The attachment of a glucose moiety to the chrysin backbone is a critical step, mediated by a class of enzymes known as glycosyltransferases (GTs). Specifically, C-glycosyltransferases (CGTs) are responsible for forming the stable C-C bond between the sugar and the flavonoid. mdpi.comsci-hub.se This process is highly specific and efficient. mdpi.com

Several C-glycosyltransferases have been identified and characterized for their role in flavonoid glycosylation. mdpi.com

TcCGT1: A novel C-glycosyltransferase discovered in Trollius chinensis, TcCGT1 is notable for being the first identified CGT to catalyze the 8-C-glycosylation of flavones. mdpi.com It exhibits broad substrate flexibility, capable of C-glycosylating 36 different flavonoids, and for 12 of these substrates, the conversion yield exceeds 77%. mdpi.com Furthermore, TcCGT1 can also perform O-glycosylation on a variety of phenolic compounds. mdpi.commdpi.com

UGT708D1: Isolated from soybean (Glycine max), UGT708D1 is a C-glucosyltransferase that has been utilized in the glucosylation of flavones like chrysin and luteolin. researchgate.netacs.orgcpu.edu.cn

GtUF6CGT1: Originating from Gentiana triflora, GtUF6CGT1 is another key enzyme in the C-glycosylation of flavones. researchgate.netacs.orgcpu.edu.cn It has been successfully used in engineered E. coli to produce chrysin 6-C-β-D-glucoside from chrysin. researchgate.nettum.de

Interactive Table: Characterized C-Glycosyltransferases for Flavonoid Glycosylation

| Enzyme | Source Organism | Primary Function | Known Substrates (including) |

|---|---|---|---|

| TcCGT1 | Trollius chinensis | Flavone (B191248) 8-C-glycosyltransferase | Apigenin, Luteolin, 36 other flavonoids mdpi.commdpi.comcpu.edu.cn |

| UGT708D1 | Glycine max (Soybean) | Flavone 6-C-glycosyltransferase | Chrysin, Luteolin, 2-Hydroxynaringenin mdpi.comresearchgate.netcpu.edu.cn |

| GtUF6CGT1 | Gentiana triflora | Flavone 6-C-glycosyltransferase | Chrysin, Luteolin, Apigenin mdpi.comresearchgate.netcpu.edu.cn |

The precise positioning of the glucose molecule on the flavonoid ring is a hallmark of enzymatic glycosylation.

Regioselectivity: C-glycosyltransferases exhibit high regioselectivity, meaning they catalyze the attachment of the sugar to a specific carbon atom on the acceptor molecule. mdpi.com For instance, TcCGT1 from Trollius chinensis is notable for its ability to specifically catalyze 8-C glycosylation of flavones. mdpi.commdpi.com In contrast, enzymes like GtUF6CGT1 from Gentiana triflora direct glycosylation to the C-6 position. mdpi.com The structural features of the enzyme's active site, particularly the acceptor binding pocket, are key determinants of this regioselectivity. mdpi.comfrontiersin.org Site-directed mutagenesis studies on TcCGT1 have shown that altering specific amino acid residues can even switch its function from C- to O-glycosylation. frontiersin.org

Efficiency: The efficiency of these enzymatic reactions can be quite high. For example, TcCGT1 has been reported to achieve conversion yields of over 77% for 12 different flavonoid substrates. mdpi.commdpi.com In engineered microbial systems, the production of chrysin 6-C-β-D-glucoside using GtUF6CGT1 reached 42 mg/L. researchgate.nettum.de

Chemical Synthesis Approaches

While nature provides elegant biosynthetic routes, chemical synthesis offers a controlled environment for producing this compound and its derivatives.

Glycosylation Reactions in Laboratory Settings

The creation of C-glycosidic bonds in the lab presents a significant chemical challenge due to the need for precise control over reactivity and stereochemistry. smolecule.com One approach involves reacting chrysin with an activated sugar donor under controlled conditions. smolecule.com For instance, the synthesis of chrysin-8-C-glucoside derivatives has been achieved through chemical modification of the parent compound. mdpi.comresearchgate.net A described method involves the reaction of the starting material with reagents like ethyl chloroformate to produce derivatives such as 8-C-(2″,3″,4″,6″-tetra(ethyl carbonate)-β-D-glucopyranosyl)-5,7-di(ethyl carbonate) chrysin. mdpi.comresearchgate.net Another common laboratory technique is the creation of acetate (B1210297) derivatives. mdpi.comresearchgate.net These synthetic strategies allow for the production of novel compounds with potentially altered properties. mdpi.comnih.gov

Biotechnological Production and Metabolic Engineering

The growing interest in the therapeutic applications of this compound has driven the development of biotechnological strategies for its production. These methods, which utilize metabolic engineering in microorganisms and plant cell cultures, present sustainable and scalable alternatives to traditional chemical synthesis or extraction from plants.

Recombinant Organism Systems for Biosynthesis (e.g., Escherichia coli, Saccharomyces cerevisiae)

The genetic modification of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a promising avenue for the production of this compound. These organisms are favored hosts for metabolic engineering due to their well-understood genetics, rapid growth rates, and established fermentation technologies. chalmers.sefrontiersin.org

The biosynthesis of this compound in these recombinant systems is achieved by introducing a heterologous biosynthetic pathway. This typically begins with a common precursor molecule, which is then converted through a series of enzymatic reactions to the chrysin backbone. The crucial final step involves the C-glycosylation of chrysin at the 8th position with a glucose molecule, a reaction catalyzed by a C-glucosyltransferase.

Escherichia coli has been successfully engineered to produce various flavonoids. frontiersin.org For the synthesis of this compound, the introduction of genes encoding for enzymes such as flavone synthase and a specific C-glucosyltransferase is necessary. dntb.gov.uafrontiersin.org Research has demonstrated the in vitro C-glycosylation of chrysin, and efforts are ongoing to optimize in vivo production. researchgate.net Enhancing the intracellular supply of UDP-glucose, the sugar donor for glycosylation, is a key strategy to improve yields. researchgate.net

Saccharomyces cerevisiae is another popular host for producing plant-derived natural products. chalmers.se Its eukaryotic nature can be advantageous for the proper folding and functioning of plant enzymes, such as cytochrome P450s, which are often involved in flavonoid biosynthesis. chalmers.se While the de novo synthesis of other flavonoid glycosides like genistein-8-C-glucoside has been achieved in S. cerevisiae, the specific production of this compound is an area of ongoing research. mdpi.com Polyprotein technology, where multiple enzymes are linked together, has been explored in yeast to streamline the synthesis of flavone C-glucosides. nih.gov

Table 1: Key Considerations for Recombinant Production of this compound

| Host Organism | Advantages | Key Engineering Strategies |

| Escherichia coli | Rapid growth, well-established genetic tools, low-cost cultivation. chalmers.se | Introduction of flavone biosynthesis pathway, expression of a specific C-glucosyltransferase, enhancement of UDP-glucose supply. frontiersin.orgresearchgate.net |

| Saccharomyces cerevisiae | Eukaryotic system facilitates expression of plant enzymes (e.g., P450s), generally recognized as safe (GRAS) status. chalmers.senih.gov | Heterologous expression of flavonoid pathway enzymes, polyprotein engineering, optimization of precursor supply. mdpi.comnih.gov |

Production in Plant Cell Cultures (e.g., hairy roots, callus cultures)

Plant cell culture techniques offer an alternative biotechnological platform for producing this compound by harnessing the plant's own biosynthetic machinery in a controlled laboratory setting. Hairy root and callus cultures are two of the most utilized methods.

Hairy root cultures are generated by infecting plant tissues with Agrobacterium rhizogenes. nih.gov These cultures are characterized by their fast growth, genetic stability, and capacity to produce secondary metabolites, sometimes at levels exceeding the parent plant. nih.govresearchgate.net For this compound production, species from the Scutellaria genus, which are known to produce this compound, have been a focus. nih.govmdpi.comresearchgate.net Optimization of culture conditions and the use of elicitors—stress-inducing agents that stimulate secondary metabolite production—are common strategies to enhance yields. frontiersin.org

Callus cultures, which are undifferentiated masses of plant cells, can also be established for secondary metabolite production. nih.govengineering.org.cn They are typically grown on a solid medium supplemented with plant hormones. engineering.org.cn While potentially easier to initiate, callus cultures can be less genetically stable and may produce lower yields compared to hairy roots. nih.gov Research on Scutellaria baicalensis callus cultures has been conducted to develop technologies for the extraction of its bioactive compounds. researchgate.net

Table 2: Comparison of Plant Cell Culture Systems for this compound Production

| Culture Type | Induction Method | Advantages | Disadvantages |

| Hairy Root Culture | Infection with Agrobacterium rhizogenes. nih.gov | Genetically stable, rapid growth, high productivity. nih.govresearchgate.net | Can be difficult to establish for some plant species. |

| Callus Culture | Grown from sterile plant explants on hormone-containing media. engineering.org.cn | Relatively easy to initiate. engineering.org.cn | Prone to genetic instability, often lower yields than hairy roots. nih.gov |

Structural Derivatization and Functional Modification of Chrysin 8 C Glucoside

Design and Synthesis of Novel Chrysin (B1683763) 8-C-Glucoside Derivatives

Chemical modification of chrysin 8-C-glucoside has been explored as a strategy to modulate its properties, such as polarity and membrane permeability, which may influence its biological efficacy.

Acetate (B1210297) and Ethyl Carbonate Derivatives

A notable study in the derivatization of this compound involves the synthesis of its hexa-acetate and hexa-ethyl carbonate analogues. frontiersin.orgmdpi.comresearchgate.netnih.gov The primary objective of this research was to evaluate how these modifications affect the compound's antioxidant and anti-inflammatory potential. mdpi.comwhiterose.ac.uk

The synthesis of the hexa-acetate derivative (referred to as compound 1a ) and the hexa-ethyl carbonate derivative (compound 1b ) from the parent this compound (compound 1 ) was achieved to create more stable compounds. frontiersin.orgmdpi.com The structures of these compounds were confirmed using techniques such as Carbon-13 Nuclear Magnetic Resonance (C NMR), which for the ethyl carbonate derivative, showed characteristic signals for the carbonate moieties and the flavone (B191248) and glucose portions. frontiersin.orgmdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, confirming its identity through the analysis of its molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. Analysis of ¹H NMR, ¹³C NMR, and 2D NMR spectra provides a detailed map of the molecule's carbon-hydrogen framework.

In one study, the chemical characterization of 8-C-β-D-glucopyranosylchrysin was confirmed through NMR measurements. The ¹H NMR spectrum showed a doublet at δ 4.69 (J = 9.8 Hz), and the ¹³C NMR spectrum displayed a signal at δ 73.3, both of which are indicative of a C-glucosidic linkage. mdpi.com Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, further supported the spectral assignments. mdpi.commdpi.com

The ¹H NMR spectrum typically reveals a resonance pattern for the flavone portion between δ 7.84–6.65 and signals for the C-glucose moiety in the range of δ 5.74–3.82. mdpi.com The ¹³C NMR spectrum corroborates the integrity of the glucoside flavonoid skeleton. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Flavonoid Skeleton | ||

| H-3 | 6.98 (s) ipb.pt | 105.29 rsc.org |

| H-6 | 6.22 (d, J=2.1 Hz) ipb.pt | 98.45 rsc.org |

| H-8 | - | 105.1 asianpubs.org |

| H-2' | 8.11 (d, J=6.80 Hz) rsc.org | 126.42 rsc.org |

| H-3' | 7.65–7.57 (m) rsc.org | 129.12 rsc.org |

| H-4' | 7.65–7.57 (m) rsc.org | 132.14 rsc.org |

| H-5' | 7.65–7.57 (m) rsc.org | 129.12 rsc.org |

| H-6' | 8.11 (d, J=6.80 Hz) rsc.org | 126.42 rsc.org |

| Glucose Moiety | ||

| H-1'' | 4.69 (d, J=9.8 Hz) mdpi.com | 73.3 mdpi.com |

| H-2'' | 4.12 (s) rsc.org | 71.6 goettingen-research-online.de |

| H-3'' | 3.27 (t, J=8.80 Hz) rsc.org | 79.1 asianpubs.org |

| H-4'' | 3.11–3.04 (m) rsc.org | 70.3 goettingen-research-online.de |

| H-5'' | 3.11–3.04 (m) rsc.org | 81.5 |

| H-6'' | 3.78 (s) rsc.org | 61.5 |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) and its tandem version (MS/MS) are critical for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification, particularly in complex mixtures. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS), and Electrospray Ionization Mass Spectrometry (ESI/MS) are commonly employed. researcher.lifenih.gov

In negative ion ESI-MS, this compound typically shows a deprotonated molecule [M-H]⁻ at m/z 415. akjournals.com Further fragmentation (CID) of this ion produces characteristic losses. For instance, fragment ions at m/z 325 [M-H-90]⁻ and m/z 295 [M-H-120]⁻ are indicative of a C-glycoside structure. akjournals.com The main fragmentation patterns of C-glycosides involve the loss of CH₂O, C₂H₄O₂, C₃H₆O₃, C₄H₈O₄, and C₅H₁₀O₅ from the precursor ions. mdpi.com

UHPLC-Q-TOF-MS analysis has been used to profile components of various plant extracts, successfully identifying this compound and its isomers. nih.govnih.govdntb.gov.ua This high-resolution technique provides accurate mass measurements, which are essential for confirming the elemental composition of the molecule. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the flavonoid structure. The UV spectrum of chrysin and its glycosides typically shows two major absorption bands, known as Band I (related to the B-ring) and Band II (related to the A-ring). For chrysin, these bands appear around 313 nm and 267 nm, respectively. asianpubs.org The specific positions of these maxima can be influenced by the glycosylation pattern and the solvent used. This technique is often used in conjunction with HPLC (HPLC-UV) for detection and quantification. chemfaces.com

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental for isolating this compound from complex samples and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of this compound. chemfaces.combiocrick.comnih.gov Purity analysis of this compound is often performed using an HPLC system equipped with a photodiode array (PDA) or UV detector. nih.govresearchgate.net

A typical HPLC method involves a reversed-phase C18 column and a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govresearchgate.net For example, one method used an isocratic mobile phase of 50% aqueous acetic acid (1%) and 50% acetonitrile to determine the purity of this compound, which was found to be over 96%. nih.gov Detection is commonly carried out at a wavelength of around 270 nm. nih.govresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC-DAD)

Ultra-High Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution compared to traditional HPLC. When coupled with a Diode Array Detector (DAD), UHPLC-DAD provides both quantitative data and UV spectra for peak identification.

This technique has been successfully applied for the simultaneous quantitative analysis of major constituents, including chrysin C-glycosides, in plant extracts. nih.govnih.govdntb.gov.ua For instance, a UHPLC-DAD method was established for the quality control of Leptadenia hastata, quantifying chrysin 6-C-arabinoside 8-C-glucoside. nih.gov The method utilized a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, with detection at 270 nm. nih.gov

Analytical Methodologies for Chrysin 8 C Glucoside Research

Advanced Separation Techniques

The analysis and isolation of specific flavonoid glycosides like chrysin (B1683763) 8-C-glucoside from complex natural matrices demand sophisticated analytical approaches. Advanced hyphenated techniques, which couple powerful separation methods with sensitive detection systems, are indispensable for this purpose. ijarnd.comgrafiati.com Among these, ultrafiltration combined with liquid chromatography-photodiode array detection-electrospray ionization/mass spectrometry (UF-LC-PDA-ESI/MS) has emerged as a highly efficient strategy for the rapid screening and identification of bioactive compounds from natural products. sciopen.comisnff-jfb.com

This technique is particularly valuable for identifying ligands that bind to specific macromolecules, such as enzymes or receptors. The methodology involves incubating a crude extract with a target protein. Subsequently, an ultrafiltration step separates the large protein-ligand complexes from the unbound small molecules. The bound compounds are then dissociated and analyzed by a high-performance liquid chromatography (HPLC) system coupled with both a photodiode array (PDA) detector and a mass spectrometer (MS). psu.edursc.org This provides chromatographic behavior, UV-Vis spectral data, and mass information (including molecular weight and fragmentation patterns) in a single analysis, enabling the rapid and accurate identification of potential bioactive compounds. ijarnd.comsaapjournals.org

A significant application of this technique was demonstrated in the screening of α-glucosidase inhibitors from the medicinal plant Scutellaria baicalensis. psu.edursc.org α-Glucosidase inhibitors are important in the management of type 2 diabetes. psu.edu In this research, UF-LC-PDA-ESI/MS was used to screen the plant extract, leading to the identification of eleven potential α-glucosidase inhibitors. Among the identified ligands were two C-glycosidic isomers of chrysin: chrysin-6-C-arabinosyl-8-C-glucoside and chrysin-6-C-glucosyl-8-C-arabinoside. psu.eduresearchgate.net This study highlights the power of the technique to pinpoint specific bioactive flavonoid glycosides within a complex botanical extract. Following the screening, these compounds were isolated using reverse-phase medium-pressure liquid chromatography (RP-MPLC) for further investigation. psu.edursc.org

The research findings from the Scutellaria baicalensis study are detailed below.

| Compound Identified via UF-LC-PDA-ESI/MS | Purity after Isolation by RP-MPLC (%) |

|---|---|

| Baicalin | 89.7 |

| Wogonoside | 83.5 |

| 5,7,3,2',6'-pentahydroxy flavanone | 76.2 |

| Chrysin-6-C-arabinosyl-8-C-glucoside | 93.7 |

| Chrysin-6-C-glucosyl-8-C-arabinoside | 75.1 |

| Wogonin | 96.2 |

Data sourced from a study on α-glucosidase inhibitors from Scutellaria baicalensis. psu.edu

Furthermore, the quantitative analysis of these compounds often relies on the liquid chromatography component of the hyphenated system. For instance, a study on Leptadenia hastata utilized ultra-high performance liquid chromatography with a diode array detector (UHPLC-DAD) to quantify five major flavonoid constituents, including chrysin 6-C-arabinoside 8-C-glucoside and chrysin 6-C-glucoside 8-C-arabinoside. frontiersin.orgfrontiersin.org The method demonstrated excellent linearity and sensitivity, providing a robust foundation for quality control of plant materials containing these chrysin derivatives. frontiersin.org

The analytical parameters for the quantitative determination of chrysin C-glycoside isomers in Leptadenia hastata are summarized in the following table.

| Compound | Linear Range (µg/mL) | Content in L. hastata (µg/g) |

|---|---|---|

| Chrysin 6-C-arabinoside 8-C-glucoside | 2.982–59.64 | 85.13–119.3 |

| Chrysin 6-C-glucoside 8-C-arabinoside | 3.928–78.56 | 99.82–129.4 |

Quantitative analysis data for chrysin derivatives in Leptadenia hastata samples. frontiersin.orgfrontiersin.org

These examples underscore the utility of advanced, hyphenated separation techniques like UF-LC-PDA-ESI/MS for both the qualitative discovery and subsequent quantitative analysis of chrysin 8-C-glucoside and its isomers in complex samples. psu.edufrontiersin.orgfrontiersin.org

Mechanistic Investigations of Biological Activities of Chrysin 8 C Glucoside and Its Derivatives in Vitro and Non Human in Vivo Models

Antioxidant Mechanisms

The antioxidant capacity of chrysin (B1683763) 8-C-glucoside and its derivatives is a cornerstone of their biological effects. This activity is primarily attributed to their ability to counteract oxidative stress through various mechanisms, including direct radical scavenging and modulation of crucial cellular signaling pathways.

Reactive Oxygen Species (ROS) Scavenging

Chrysin 8-C-glucoside and its derivatives have demonstrated the ability to directly scavenge reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cells. In a study involving lipopolysaccharide (LPS)-stimulated THP-1 macrophages, pretreatment with this compound and its hexa-acetate and hexa-ethyl carbonate derivatives led to a significant reduction in intracellular ROS production. dntb.gov.uanih.govnih.govresearcher.liferesearchgate.net The compounds were shown to decrease ROS levels in a concentration-dependent manner. researchgate.net This direct ROS scavenging activity is a critical aspect of their antioxidant potential, helping to mitigate the initial triggers of oxidative stress-related cellular damage.

Modulation of Antioxidant Signaling Pathways (e.g., Keap1/Nrf2/HO-1 Axis)

Beyond direct scavenging, this compound and its derivatives exert their antioxidant effects by modulating key signaling pathways, most notably the Keap1/Nrf2/HO-1 axis. nih.govmdpi.com Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). mdpi.com However, in the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and initiates the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govmdpi.com

Studies have shown that this compound and its derivatives can induce the activation of Nrf2. nih.govmdpi.com The proposed mechanism involves competitive molecular interactions with Keap1, which facilitates the release and nuclear translocation of Nrf2. dntb.gov.uanih.govresearchgate.net This, in turn, leads to the upregulation of HO-1 expression, an enzyme with potent antioxidant and anti-inflammatory properties. dntb.gov.uanih.govmdpi.com This modulation of the Keap1/Nrf2/HO-1 pathway represents a significant indirect antioxidant mechanism, enhancing the cell's intrinsic defense systems against oxidative stress. mdpi.com

Evaluation via Cell-Based Assays (e.g., ABTS assay in THP-1 macrophages)

The antioxidant capacity of this compound and its derivatives has been quantified using various cell-based assays. One such method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. nih.gov This assay measures the ability of a compound to neutralize the ABTS radical cation, providing a quantitative measure of its antioxidant activity. In studies involving THP-1 macrophages, these compounds have been evaluated for their ability to mitigate oxidative stress induced by agents like LPS. dntb.gov.uanih.govnih.govresearcher.liferesearchgate.net The results from these assays consistently demonstrate the potent antioxidant effects of this compound and its derivatives. nih.gov

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of this compound and its derivatives are closely linked to their antioxidant activities and involve the regulation of key inflammatory mediators and cytokines.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β)

Chronic inflammation is often characterized by the overproduction of pro-inflammatory cytokines. This compound and its derivatives have been shown to effectively inhibit the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). dntb.gov.uanih.govnih.govresearcher.liferesearchgate.net In in vitro models using LPS-stimulated THP-1 macrophages, pretreatment with these compounds resulted in a significant, concentration-dependent reduction in the secretion of both TNF-α and IL-1β. nih.govresearchgate.net This inhibition helps to dampen the inflammatory cascade, thereby mitigating inflammation-associated tissue damage. The ability to suppress these critical pro-inflammatory cytokines underscores the therapeutic potential of these compounds in inflammatory conditions. researchgate.net

Regulation of Inflammatory Mediators (e.g., COX-2)

Another key mechanism underlying the anti-inflammatory effects of this compound and its derivatives is the regulation of inflammatory enzymes like Cyclooxygenase-2 (COX-2). dntb.gov.uanih.govresearchgate.net COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are potent inflammatory mediators. researchgate.net Research has demonstrated that pretreatment with this compound and its derivatives significantly reduces the expression of COX-2 protein levels in LPS-stimulated THP-1 macrophages. dntb.gov.uanih.govresearchgate.net By inhibiting COX-2 expression, these compounds can effectively decrease the production of pro-inflammatory prostaglandins, thus exerting a potent anti-inflammatory effect. researchgate.netresearchgate.net

Table of Research Findings on this compound and Derivatives

| Biological Activity | Mechanism | Model System | Key Findings |

|---|---|---|---|

| Antioxidant | ROS Scavenging | LPS-stimulated THP-1 macrophages | Significant reduction in intracellular ROS production. dntb.gov.uanih.govnih.govresearcher.liferesearchgate.net |

| Antioxidant | Keap1/Nrf2/HO-1 Pathway Modulation | THP-1 macrophages | Upregulation of Nrf2 and HO-1 expression. dntb.gov.uanih.govmdpi.com |

| Anti-inflammatory | Inhibition of Pro-inflammatory Cytokines | LPS-stimulated THP-1 macrophages | Reduced production of TNF-α and IL-1β. dntb.gov.uanih.govnih.govresearcher.liferesearchgate.net |

| Anti-inflammatory | Regulation of Inflammatory Mediators | LPS-stimulated THP-1 macrophages | Decreased expression of COX-2. dntb.gov.uanih.govresearchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| Chrysin |

| This compound |

| This compound hexa-acetate |

| This compound hexa-ethyl carbonate |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1beta (IL-1β) |

| Cyclooxygenase-2 (COX-2) |

| Kelch-like ECH-associated protein 1 (Keap1) |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) |

| Heme oxygenase-1 (HO-1) |

| Lipopolysaccharide (LPS) |

Modulation of Key Signaling Pathways (e.g., NF-κB Pathway)

Chrysin and its derivatives have been shown to modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. In various in vitro and in vivo models, chrysin has demonstrated the ability to suppress the activation of NF-κB, a critical regulator of genes involved in inflammatory responses, cell survival, and proliferation. frontiersin.orgnih.gov For instance, chrysin has been found to inhibit NF-κB-dependent transcription by targeting IκB kinase in inflammatory environments. nih.gov

Studies on chrysin derivatives have further elucidated their anti-inflammatory potential. A chrysin derivative, CM1, was observed to attenuate the production of inflammatory cytokines induced by Toll-like receptor 4 (TLR4) by inhibiting the extracellular-signal-regulated kinase (ERK)/MAPK and NF-κB signaling pathways. researcher.life This suggests that modifications to the chrysin structure can enhance its ability to interfere with these inflammatory cascades.

In human macrophage models, chrysin-8-C-glucoside and its acetate (B1210297) and ethyl carbonate derivatives have been investigated for their anti-inflammatory effects. nih.govnih.gov These compounds were found to significantly reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov The underlying mechanism is partly attributed to the modulation of the Keap1/Nrf2/HO-1 pathway. nih.govnih.gov These compounds interact with Keap1, leading to the dissociation and nuclear translocation of Nrf2, which in turn upregulates the expression of heme-oxygenase 1 (HO-1), an enzyme with anti-inflammatory properties. nih.govnih.gov

Furthermore, chrysin has been shown to reduce levels of NF-κB p65 subunit, TNF-α, IL-1, IL-6, and caspase-3 in the cerebral cortex and hippocampus, contributing to its protective effects in diabetic models. spandidos-publications.com

Enzyme Modulation and Inhibition Studies

This compound and its derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. medchemexpress.comtargetmol.commedchemexpress.comtargetmol.comtargetmol.com Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia. researchgate.netnih.gov

Several studies have synthesized and evaluated a range of chrysin derivatives for their α-glucosidase inhibitory activity. For example, a series of chrysin derivatives demonstrated good inhibition with IC50 values ranging from 30.5–282.0 µM. researchgate.net Kinetic studies revealed that some of these derivatives act as noncompetitive or mixed-type inhibitors of the enzyme. researchgate.netnih.gov Notably, certain synthesized chrysin derivatives exhibited significantly stronger inhibitory activity than the reference drug, acarbose. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the features that enhance inhibitory potency. For instance, increasing the hydrophobicity of chrysin, such as by adding alkyl chains, has been shown to improve its α-glucosidase inhibitory activity. rhhz.net The position of substitutions on the flavonoid scaffold also plays a crucial role. researchgate.net While some modifications, like the introduction of an O-alkyl group at the 7-position, can reduce activity compared to the parent chrysin, other substitutions can lead to highly potent inhibitors. researchgate.net

Chrysin has been identified as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones involved in glucose homeostasis. mdpi.comresearchgate.net Inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes. nih.gov

In vitro assays have demonstrated that chrysin inhibits DPP-4 activity in a concentration-dependent manner. mdpi.com For example, at concentrations of 250 µM, 125 µM, and 62.5 µM, chrysin showed 68.9%, 38.4%, and 16.6% inhibition of DPP-4, respectively. mdpi.com

The interaction between flavonoids and DPP-4 is influenced by their chemical structure. Studies have shown that the number and position of hydroxyl groups on the flavonoid scaffold are important for inhibitory activity. nih.govsemanticscholar.org For instance, while chrysin shows inhibitory potential, other flavonoids like galangin (B1674397) have demonstrated stronger binding affinity to DPP-4 in silico. researchgate.netsemanticscholar.org Glycosylation can also affect the inhibitory activity, depending on the aglycone structure and the type and position of the sugar moiety. nih.govmdpi.com

While direct studies on this compound and monoamine oxidase B (MAO-B) inhibition are limited, research on chrysin itself provides a basis for potential activity. The search results did not yield specific information regarding the MAO-B inhibitory activity of this compound.

Chrysin and its derivatives have been shown to interact with several other enzymes, including aromatase, histone deacetylase 8 (HDAC8), and TNF-α converting enzyme (TACE).

Aromatase: Chrysin is a known inhibitor of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. researchgate.netnih.gov This inhibitory effect has been demonstrated in various in vitro studies. researchgate.netscielo.org.mx However, the potency of chrysin as an aromatase inhibitor is considered moderate. nih.gov A computational prediction for chrysin 6-C-arabinoside 8-C-glucoside suggests potential binding to aromatase. plantaedb.com

HDAC8: Chrysin has been identified as an inhibitor of histone deacetylase 8 (HDAC8), an enzyme involved in epigenetic regulation and cancer development. nih.govnih.gov Studies have shown that chrysin inhibits HDAC8 activity with an EC50 of 40.2 µM. nih.gov This inhibition can lead to cell growth suppression and differentiation in cancer cells. nih.gov Certain chrysin derivatives have demonstrated even more potent HDAC8 inhibitory activity than chrysin itself, with IC50 values in the range of 75-80 µM. researchgate.net

TNF-α converting enzyme (TACE): Chrysin has been found to inhibit and regulate the activity of TNF-α converting enzyme (TACE), which is involved in the release of the pro-inflammatory cytokine TNF-α. researchgate.net

Cellular and Molecular Target Interactions

This compound and its derivatives interact with various cellular and molecular targets to exert their biological effects. As previously discussed, a key interaction is with the Keap1-Nrf2 system, leading to the activation of the antioxidant response element and the expression of protective enzymes like HO-1. nih.govnih.gov

The parent compound, chrysin, has been shown to interact with multiple targets. It can modulate signaling pathways by directly inhibiting kinases and transcription factors like NF-κB. frontiersin.org In the context of cancer, chrysin has been found to target pathways such as the PI3K/AKT pathway. spandidos-publications.com

Molecular docking studies have helped to visualize these interactions at a molecular level. For instance, chrysin and its derivatives have been shown to bind to the active sites of enzymes like α-glucosidase and DPP-4. researchgate.netmdpi.com The binding of chrysin to DPP-4 involves interactions with key amino acid residues in the enzyme's active site. mdpi.comresearchgate.net

Furthermore, chrysin has been predicted to interact with a wide range of proteins, and its derivatives have been designed to target specific cellular components. ukaazpublications.com For example, some chrysin derivatives have been synthesized to act as selective HDAC8 inhibitors. researchgate.net Additionally, chrysin 6-C-arabinoside 8-C-glucoside has been shown to inhibit the release of calcitonin gene-related peptide (CGRP) and the activation of the TRPV1 channel, suggesting its potential in migraine research. medchemexpress.com

Interaction with Receptor Proteins (e.g., TRPV1)

Chrysin 6-C-glucoside 8-C-arabinoside has been identified as an inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel activation. medchemexpress.combioscience.co.uk This interaction is significant in the context of anti-migraine research. medchemexpress.combioscience.co.uk The TRPV1 ion channel is a key player in various physiological and pathological processes, including pain perception, inflammation, and the regulation of body temperature. mdpi.com Its activation can lead to a cascade of cellular responses. mdpi.com While some natural compounds act as agonists, chrysin derivatives appear to modulate its activity. For instance, studies on related flavone (B191248) glycosides, such as chrysin-6-C-fucopyranoside, showed no significant effect on TRPV1 channels up to a concentration of 50 µM in fluorometric calcium assays. mdpi.com This suggests a degree of specificity in the interaction based on the glycosidic substitution pattern of the chrysin scaffold.

Modulation of Cell Signaling Cascades

The biological activities of chrysin and its glycosides are deeply rooted in their ability to modulate a complex network of intracellular signaling pathways. These interactions are fundamental to their observed effects on cellular processes like proliferation and apoptosis.

Notch1: Chrysin has been shown to activate the Notch1 signaling pathway. nih.gov This pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. nih.gov In cancer models, particularly anaplastic thyroid carcinoma, activation of Notch1 signaling by chrysin has been linked to the suppression of tumor growth. nih.gov The activation leads to the release of the Notch1 intracellular domain (NICD), which then translocates to the nucleus to activate downstream target genes. nih.gov

MicroRNAs: While direct studies on this compound and microRNA are limited, the broader class of flavonoids is known to influence microRNA expression, which in turn regulates various signaling pathways involved in cancer and other diseases.

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is another critical target. Chrysin has been found to inhibit the activation of STAT3, a key factor in cancer cell invasion and angiogenesis. nih.gov This suppression of STAT3 phosphorylation is a significant mechanism underlying its anti-tumor effects. nih.gov

PI3K/Akt: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to cell survival, proliferation, and metabolism, is consistently modulated by chrysin and its derivatives. tandfonline.comnih.gov Studies have demonstrated that chrysin can inhibit the PI3K/Akt pathway, leading to downstream effects such as reduced cell proliferation and induction of apoptosis in various cancer cell lines. nih.govmdpi.com In models of insulin (B600854) resistance, chrysin has been shown to modulate glucose and lipid metabolism through the AMPK/PI3K/AKT signaling pathway. nih.gov Furthermore, the protective effects of chrysin on bone marrow-derived mesenchymal stromal cells under high glucose conditions are mediated through the activation of the PI3K/AKT/Nrf2 pathway. nih.gov Inhibition of this pathway can partially reverse the beneficial effects of chrysin, confirming its direct involvement. nih.gov

MAPK: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38, is another key target. Chrysin has been shown to modulate MAPK pathways in various contexts. tandfonline.com For instance, in gastric cancer cells, chrysin inhibits the JNK1/2 and ERK1/2 signaling pathways, which in turn blocks the transcription factor AP-1 and reduces the production of matrix metalloproteinase-9 (MMP-9), thereby exerting an anti-invasive effect. dovepress.com In other cellular models, chrysin has been found to preferentially activate the ERK1/2 pathway to promote osteogenic differentiation. researchgate.net

CGRP: Chrysin 6-C-glucoside 8-C-arabinoside has been shown to inhibit the release of Calcitonin Gene-Related Peptide (CGRP). medchemexpress.com CGRP is a neuropeptide with potent vasodilatory effects and is heavily implicated in the pathophysiology of migraine. nih.govmdpi.com By inhibiting its release, this chrysin derivative presents a potential mechanism for migraine relief. medchemexpress.com

Effects on Cell Proliferation and Apoptosis Induction in Cellular Models

Chrysin and its derivatives have demonstrated significant effects on cell proliferation and the induction of apoptosis in a variety of in vitro cancer models. nih.govunram.ac.idunram.ac.id The anticancer activity is often attributed to its ability to halt the cell cycle and trigger programmed cell death. tandfonline.comspandidos-publications.com

In hepatocellular carcinoma cells (HepG2 and QGY7701), chrysin suppressed cell viability in a concentration-dependent manner and induced significant apoptosis. spandidos-publications.com This was accompanied by an increased expression of pro-apoptotic proteins like p53, Bax, Bad, and Bak, and a decrease in the anti-apoptotic protein Bcl-2. spandidos-publications.commdpi.com The induction of apoptosis appears to be mediated through the mitochondria-dependent caspase-9 pathway. spandidos-publications.com

The anti-proliferative effects of chrysin have been documented across a wide range of cancer cell lines, including those of the breast, prostate, lung, colon, and pancreas. nih.gov For example, in colon cancer cells, chrysin induces apoptosis and cell cycle arrest at the G2/M phase. tandfonline.com The mechanism often involves the modulation of key signaling pathways that control cell growth and survival, such as the PI3K/Akt and MAPK pathways. tandfonline.commdpi.com

Table 1: Effects of Chrysin and its Derivatives on Cell Proliferation and Apoptosis in Various Cell Lines

| Compound/Derivative | Cell Line | Effect | Key Mechanistic Findings | Reference(s) |

|---|---|---|---|---|

| Chrysin | Anaplastic Thyroid Carcinoma (HTh7, KAT18) | Inhibited cell growth, induced apoptosis | Activated Notch1 signaling pathway | nih.gov |

| Chrysin | Human Endometriotic Cells (End1/E6E7, VK2/E6E7) | Suppressed proliferation, induced apoptosis | Inactivated PI3K signaling pathway | mdpi.com |

| Chrysin | Hepatocellular Carcinoma (HepG2, QGY7701) | Suppressed cell viability, induced apoptosis | Upregulated p53; activated mitochondria-mediated caspase-9 pathway | spandidos-publications.com |

| Chrysin | Colon Cancer (CT-26) | Inhibited proliferation, induced apoptosis | - | unram.ac.id |

| Chrysin | Gastric Cancer (MKN-45) | Inhibited cell migration and invasion, promoted apoptosis | Increased expression of TET1 | dovepress.com |

| Chrysin | Various Cancer Cell Lines | Inhibited cell proliferation, induced apoptosis | General anticancer activity | tandfonline.comnih.govunram.ac.id |

Antimicrobial Research Perspectives

Antibacterial Activities

Chrysin and its glycosides have shown potential as antibacterial agents. This compound is a component of Salvadora persica, a plant recommended by the World Health Organization for its antibacterial properties in oral hygiene. mdpi.comnih.gov While research on the 8-C-glucoside derivative is ongoing, studies on other chrysin derivatives have shown promising results. For instance, newly synthesized propyl- and butyl-substituted chrysin-piperazine derivatives exhibited significant inhibitory activity against Escherichia coli and Staphylococcus aureus. researcher.life These findings suggest that the chrysin scaffold is a viable starting point for the development of new antibacterial compounds.

Antiviral Properties

The antiviral potential of chrysin and its derivatives has been investigated against several viruses. nih.gov Research has demonstrated that chrysin can inhibit the replication of the influenza A virus. researchgate.netnih.gov It has been shown to interfere with the early stages of infection and replication, in part by modulating cellular processes like autophagy. frontiersin.org

Furthermore, chrysin has exhibited significant antiviral activity against the Porcine Epidemic Diarrhea Virus (PEDV), with its inhibitory effect being more potent than the control drug, ribavirin. frontiersin.org In studies against Hepatitis B Virus (HBV), chrysin was found to significantly decrease the secretion of viral antigens (HBeAg and HBsAg) and viral DNA in a dose-dependent manner. nih.gov In silico docking studies suggest that chrysin may target the high mobility group box 1 protein (HMGB1), which could be a key aspect of its anti-HBV mechanism. nih.gov

Antifungal Activities

While the primary focus of research has been on antibacterial and antiviral properties, chrysin and its derivatives are also recognized for their antifungal potential. spandidos-publications.com The broad-spectrum antimicrobial activity of flavonoids includes effects against fungal pathogens. nih.gov However, specific detailed studies focusing solely on the antifungal mechanisms of this compound are less common compared to the research on its other biological activities.

Antiprotozoal Activities

This compound is a constituent of the Algerian plant Cytisus villosus Pourr, which has demonstrated antiprotozoal activity against Trypanosoma brucei. nih.govmdpi.com Similarly, chrysin and its derivative chrysin-7-O-β-D-glucopyranoside are primary components of this plant. nih.govmdpi.com Research has also identified this compound as an ingredient in Salvadora persica, a plant with antibacterial properties. nih.govmdpi.com

In a broader context of flavonoids, a large-scale screening of over 100 related phenolic and phenylpropanoid compounds revealed varying degrees of in vitro activity against several protozoan parasites. capes.gov.br While 7,8-dihydroxyflavone (B1666355) showed the most potent activity against Trypanosoma brucei rhodesiense, and fisetin, 3-hydroxyflavone, luteolin, and quercetin (B1663063) were most effective against Leishmania donovani, the activity against Trypanosoma cruzi was generally moderate. capes.gov.br Although this extensive study provides valuable structure-activity relationship insights for flavonoids as a class, specific data on the antiprotozoal efficacy of this compound from this screen is not detailed. capes.gov.br

A study focusing on derivatives of chrysin found that certain synthetic modifications could enhance biological activities. researcher.life Specifically, new stable derivatives of chrysin-8-C-glucoside were synthesized and evaluated for their antioxidant and anti-inflammatory properties, with some derivatives also showing antiprotozoal activity against Tetrahymena pyriformis. researcher.life

Neuroprotective Research Modalities (excluding human data)

Chrysin and its glycosides, including this compound, have been the subject of research for their potential neuroprotective effects, primarily attributed to their antioxidant and anti-inflammatory properties. nih.govmdpi.commdpi.com

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of antioxidant defense systems to neutralize them, is a key factor in neuronal damage and neurodegeneration. nih.govdergipark.org.tr Chrysin has demonstrated neuroprotective effects by mitigating oxidative stress through various mechanisms. nih.gov

In non-human in vivo studies, chrysin pretreatment has been shown to protect against neuronal damage by reducing oxidative stress. For instance, in a mouse model of focal cerebral ischemia/reperfusion injury, chrysin administration led to a significant decrease in malondialdehyde (MDA) content, a marker of lipid peroxidation, and a notable increase in the activity of superoxide (B77818) dismutase (SOD), an endogenous antioxidant enzyme. mdpi.com Similarly, in a mouse model of Parkinson's disease induced by MPTP, chrysin pretreatment upregulated the levels of glutathione (B108866) (GSH) and SOD, while downregulating lipid peroxidation. researchgate.net In aged mice, chrysin administration effectively blocked the increase in ROS levels and enhanced the activities of antioxidant enzymes. researchgate.net

In vitro studies using neuronal cell lines have further elucidated the mechanisms behind these antioxidant effects. Chrysin has been shown to protect neuronal cells from damage induced by various agents by decreasing intracellular ROS levels and increasing the levels of antioxidant enzymes such as SOD, catalase (CAT), and glutathione peroxidase (GPx). dergipark.org.tr It can also induce the expression of GSH, a crucial component of the cellular redox balance. nih.gov The neuroprotective activity of chrysin may also be linked to its ability to modulate signaling pathways such as the Nrf2/HO-1 pathway, which plays a critical role in the antioxidant defense system. nih.govnih.govresearchgate.net

Derivatives of this compound have also been investigated for their antioxidant potential. A study on synthetic derivatives, specifically an acetate derivative (1a) and an ethyl carbonate derivative (1b) of chrysin-8-C-glucoside, found that these compounds significantly reduced LPS-induced ROS production in THP-1 macrophages. nih.govresearchgate.netnih.gov The acetate derivative, in particular, exhibited strong antioxidant activity, which was hypothesized to be due to increased membrane permeability. nih.govresearchgate.netresearchgate.net These derivatives were found to up-regulate the Nrf2/HO-1 pathway, contributing to their antioxidant effects. nih.govnih.gov

Table 1: Effects of Chrysin and its Derivatives on Oxidative Stress Markers in Non-Human Models

| Compound | Model | Key Findings | Reference(s) |

|---|---|---|---|

| Chrysin | Mouse model of focal cerebral ischemia/reperfusion | Decreased MDA, Increased SOD activity | mdpi.com |

| Chrysin | MPTP-induced Parkinson's disease mouse model | Upregulated GSH and SOD, Downregulated lipid peroxidation | researchgate.net |

| Chrysin | Aged mice | Blocked ROS elevation, Boosted antioxidant enzyme activities | researchgate.net |

| Chrysin | Neuronal cell lines | Decreased ROS, Increased SOD, CAT, and GPx | dergipark.org.tr |

| This compound derivatives (acetate and ethyl carbonate) | LPS-induced THP-1 macrophages | Reduced ROS production, Upregulated Nrf2/HO-1 pathway | nih.govresearchgate.netnih.gov |

Neuroinflammation is another critical process implicated in the pathogenesis of various neurodegenerative diseases. Chrysin has been shown to exert anti-inflammatory effects in several neuronal models. nih.govmdpi.commdpi.com

In a mouse model of focal cerebral ischemia/reperfusion, chrysin pretreatment significantly ameliorated the increase in glial cell numbers and the secretion of proinflammatory cytokines. mdpi.com It also inhibited the upregulation of key inflammatory mediators such as nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). mdpi.com In a rat model of D-galactose-induced brain aging, chrysin administration reversed neuronal pathological changes and attenuated memory impairments, effects linked to the reduction of inflammation. nih.govmdpi.com

The anti-neuroinflammatory effects of chrysin are often mediated through the NF-κB signaling pathway. mdpi.com In vitro studies using microglial cells have demonstrated that chrysin can protect against lipopolysaccharide (LPS)-induced activation and the subsequent production of pro-inflammatory molecules like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.com Chrysin has also been reported to modulate the expression of NF-κB through the PI3K/AKT/mTOR and NLRP3 pathways, thereby abrogating neuroinflammation. nih.govmdpi.com

Research on chrysin 6-C-arabinoside 8-C-glucoside, a related compound, indicates it has anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines. smolecule.com Furthermore, synthetic derivatives of chrysin-8-C-glucoside have shown promise in mitigating inflammation. The acetate and ethyl carbonate derivatives were found to reduce the levels of pro-inflammatory cytokines TNF-α and IL-1β, as well as the expression of COX-2 in LPS-stimulated THP-1 macrophages. nih.govnih.gov These effects were linked to the modulation of the Keap1/Nrf2/HO-1 pathway. nih.govresearchgate.netnih.gov

Table 2: Effects of Chrysin and its Derivatives on Neuroinflammation Markers in Non-Human Models

| Compound | Model | Key Findings | Reference(s) |

|---|---|---|---|

| Chrysin | Mouse model of focal cerebral ischemia/reperfusion | Reduced glial cells and proinflammatory cytokines, Inhibited NF-κB, COX-2, iNOS | mdpi.com |

| Chrysin | Rat model of D-galactose-induced brain aging | Reversed neuronal pathology, Attenuated memory impairment | nih.govmdpi.com |

| Chrysin | Microglial cell lines | Protected against LPS-induced activation, Reduced NO, IL-6, TNF-α | mdpi.com |

| Chrysin 6-C-arabinoside 8-C-glucoside | In vitro | Inhibited pro-inflammatory cytokines | smolecule.com |

| This compound derivatives (acetate and ethyl carbonate) | LPS-induced THP-1 macrophages | Reduced TNF-α, IL-1β, and COX-2 expression | nih.govnih.gov |

Structure Activity Relationship Sar Studies of Chrysin 8 C Glucoside

Influence of Glycosylation Position and Linkage (C- vs. O-glycosides)

The attachment of a sugar moiety to a flavonoid aglycone, a process known as glycosylation, can occur through an oxygen atom (O-glycoside) or a carbon atom (C-glycoside), profoundly impacting the molecule's physicochemical properties and biological activity.

The linkage type is a critical determinant of a flavonoid's stability and metabolic fate. The carbon-carbon (C-C) bond in C-glycosides, such as that found in chrysin (B1683763) 8-C-glucoside, is significantly more stable and resistant to enzymatic hydrolysis in the gastric and intestinal environments compared to the C-O linkage of O-glycosides. researchgate.netnih.gov This stability suggests that the biological potential of C-glycosides is often attributable to the entire molecule, whereas O-glycosides may be hydrolyzed to their aglycone form before exerting an effect. researchgate.net

In terms of biological activity, generalizations are complex and often depend on the specific endpoint being measured. Some research suggests that C-glycosylation can enhance certain health benefits, such as antioxidant and anti-diabetic activities, whereas O-glycosylation is often reported to reduce the bioactivity of the parent flavonoid. grafiati.commdpi.com However, other studies indicate that C-glycosylated flavonoids may possess lower antioxidant activity than their O-glycosylated counterparts. researchgate.net In vivo studies have shown different metabolic fates; for instance, after oral administration, O-glycosides may lead to higher antioxidant activity in plasma, while C-glycosides can result in higher activity in urine, reflecting their distinct absorption and excretion patterns. nih.gov

The position of the C-glycosidic bond on the flavonoid's A-ring also influences activity. For example, in the context of cyclooxygenase-2 (COX-2) mRNA inhibition, substitution at the C-8 position, as in chrysin 8-C-glucoside, has been shown to be more effective than substitution at the C-6 position. nih.gov

Impact of Sugar Moieties and their Substitutions (e.g., arabinose, glucose, acetyl, galloyl residues)

The nature of the sugar group and any subsequent modifications to it are key to the SAR of this compound. While the base compound features a glucose moiety, further derivatization can significantly alter its biological effects.

A study involving synthetic derivatives of this compound demonstrated that adding substituent groups to the glucose moiety markedly modifies its activity. researchgate.netresearcher.liferesearchgate.net Researchers synthesized a hexa-acetate derivative and a hexa-ethyl carbonate derivative and evaluated their antioxidant and anti-inflammatory properties. researchgate.netresearcher.life The hexa-acetate derivative, in particular, exhibited the strongest antioxidant and anti-inflammatory activity, even more potent than the parent this compound. researchgate.netmdpi.comresearcher.liferesearchgate.net This enhanced activity is hypothesized to result from the acetate (B1210297) groups reducing the molecule's polarity, thereby increasing its membrane permeability and cellular uptake. researchgate.netresearcher.life

Other substitutions on the sugar moiety have also been explored in the broader context of flavonoids. The addition of residues like gallic acid or caffeic acid to the sugar has been shown to strongly enhance antioxidant activity compared to non-acylated versions. researchgate.net Flavonoids can also feature different or multiple sugar units, such as arabinose, xylose, or rutinose, which can be present more than once on the same flavonoid backbone, leading to complex structures like chrysin 6-C-arabinoside-8-C-glucoside. nih.govfrontiersin.org

| Compound | Substituent on Glucose Moiety | Observed Biological Effect | Reference |

| This compound | None (hydroxyl groups) | Baseline antioxidant and anti-inflammatory activity. | researcher.life |

| This compound hexa-acetate | Acetyl groups | Strongest antioxidant and anti-inflammatory activity. | researchgate.netresearcher.liferesearchgate.net |

| This compound hexa-ethyl carbonate | Ethyl carbonate groups | Reduced ROS production and inflammatory mediators. | researchgate.netresearcher.life |

Correlation between Structural Features and Biological Activity Profile

The chrysin aglycone itself possesses a C2-C3 double bond and hydroxyl groups at the C5 and C7 positions, features generally associated with the antioxidant and anti-inflammatory activities of flavonoids. nih.govtmrjournals.com The absence of hydroxyl groups on the B-ring is a unique characteristic of chrysin. nih.gov

The derivatization of the glucose moiety provides a clear SAR correlation. As seen with the hexa-acetate derivative, increasing the lipophilicity through acetylation leads to enhanced biological activity. researchgate.netresearcher.life This suggests that while the core structure provides the potential for activity, modifications that improve pharmacokinetic properties like membrane permeability are crucial for realizing that potential. The study on these derivatives demonstrated a significant reduction in lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) and pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.netmdpi.com

Computational Chemistry and In Silico Analysis in SAR

Computational methods are powerful tools for elucidating the interactions between small molecules like this compound and their protein targets, providing insights that complement experimental data.

Molecular docking has been employed to understand how this compound and its derivatives interact with specific biological targets at the molecular level. A key target investigated is the Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of the Nrf2 antioxidant response pathway.

Docking simulations showed that this compound and its hexa-acetate and hexa-ethyl carbonate derivatives engage in competitive molecular interactions with Keap1. researchgate.netmdpi.com This interaction is believed to disrupt the Keap1-Nrf2 complex, allowing the transcription factor Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes, such as heme-oxygenase 1 (HO-1). researchgate.netnih.govmdpi.com These in silico findings support the experimentally observed antioxidant and anti-inflammatory activities of these compounds. mdpi.com While molecular docking studies have provided valuable insights into interactions with targets like Keap1, similar detailed docking analyses of this compound with other proteins such as dipeptidyl peptidase-4 (DPP-4) are not extensively reported in the reviewed scientific literature.

| Ligand | Protein Target | Key Finding from Docking | Reference |

| This compound & its derivatives | Keap1 | Competitive interaction with the Keap1-Nrf2 binding site. | researchgate.netnih.govmdpi.com |

Bioinformatics approaches, including network pharmacology, have been used to explore the broader biological context of compounds from traditional medicines. This compound has been identified as a chemical constituent in herbal formulas that have been subjected to such analyses. nih.govfrontiersin.orgtmrjournals.com

In these studies, all chemical components of an herbal extract are identified, and their potential protein targets are predicted from databases. These targets are then used to construct protein-protein interaction (PPI) networks and perform pathway enrichment analysis to understand the collective mechanism of action. nih.govtmrjournals.com For instance, analyses of formulas containing this compound have identified key signaling pathways, such as the PI3K/Akt/NF-κB pathway, and core protein targets like AKT1, STAT3, and TNF as being central to the formula's therapeutic effects on conditions like inflammation. nih.govtmrjournals.com

It is important to note that these network pharmacology studies assess the integrated effect of a complex mixture of compounds. Therefore, the identified pathways and targets represent the collective action of the entire herbal formula, and not the exclusive action of this compound. nih.govfrontiersin.orgtmrjournals.com These approaches provide a valuable systems-level view but are distinct from analyses of the isolated compound.

Future Research Directions and Translational Perspectives Non Clinical

Advancements in Sustainable Sourcing and Production

The future of chrysin (B1683763) 8-C-glucoside availability hinges on developing sustainable and economically viable production methods that can overcome the limitations of traditional plant extraction. Industrial production of flavonoids is often hampered by the low efficiency and non-sustainability of isolating them from plant sources. researchgate.net

Biotechnological approaches are at the forefront of this effort. The use of microbial systems like Escherichia coli and yeast is a promising alternative. researchgate.net Metabolic engineering has been successfully employed to produce various flavonoid C-glucosides by introducing biosynthetic pathways into these microorganisms. nih.govacs.org For instance, researchers have engineered E. coli to synthesize compounds like isovitexin (B1672635) and vitexin (B1683572), which are structurally related to chrysin 8-C-glucoside. nih.govacs.org This involves constructing metabolic pathways and utilizing regioselective flavonoid C-glycosyltransferases. nih.govacs.org The production of chrysin and its derivatives has also been explored in Saccharomyces cerevisiae cultures. nih.gov

Another avenue of research is the use of endophytic fungi. The marine endophytic fungus Chaetomium globosum has been identified as a producer of chrysin, and optimizing its fermentation conditions has been shown to significantly increase yield. nih.gov Furthermore, enzymatic synthesis using C-glycosyltransferases (CGTs) offers a powerful tool for producing C-glycosides. sci-hub.se These enzymes catalyze the formation of the stable C-C bond between the flavonoid and the sugar moiety. researchgate.netsci-hub.se While challenges remain, such as the cost of substrates for in vitro enzymatic reactions, these biotechnological and synthetic biology methods represent the most sustainable path forward for the production of this compound. sci-hub.se

Table 1: Biotechnological Production Strategies for Flavonoid C-Glucosides

| Production Method | Organism/Enzyme | Key Features | Reference(s) |

| Metabolic Engineering | Escherichia coli | Introduction of biosynthetic pathways for de novo synthesis. | nih.gov, acs.org |

| Fermentation | Chaetomium globosum | Optimization of culture conditions to enhance chrysin production. | nih.gov |

| Enzymatic Synthesis | C-glycosyltransferases (CGTs) | In vitro catalysis of C-C bond formation between flavonoid and sugar. | sci-hub.se |

| Hairy Root Culture | Scutellaria bornmuelleri | Genetic modification with Agrobacterium rhizogenes for chrysin production. | mdpi.com |

Development of Advanced Delivery Systems (excluding human clinical applications)

A significant hurdle in the preclinical study of many flavonoids, including chrysin and its glucosides, is their low aqueous solubility and potential for rapid metabolism, which can limit their utility in experimental systems. mdpi.comnih.gov To address this, research is increasingly focused on developing advanced delivery systems to enhance the stability and solubility of these compounds for in vitro and preclinical research.

Nano-based delivery systems are a key area of exploration. nih.gov Various nanocarriers, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles, are being investigated to encapsulate flavonoids. nih.govpublisherspanel.comresearchgate.net For chrysin, encapsulation in systems like PLGA-PEG nanoparticles has been shown to improve its properties for experimental applications. explorationpub.com These systems can protect the compound from degradation, improve its solubility in aqueous media used for cell culture experiments, and allow for controlled release. nih.govmdpi.com